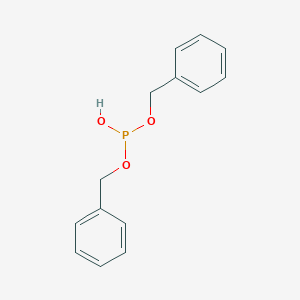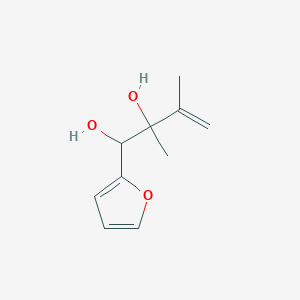
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, commonly known as Furfuryl alcohol (FFA), is a colorless liquid with a unique odor. It is widely used in various industries, including food, pharmaceuticals, and polymers, due to its excellent properties, such as solubility, reactivity, and stability. FFA is mainly produced from furfural, which is obtained from agricultural wastes, such as corn cobs, rice husks, and sugarcane bagasse.
Wirkmechanismus
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has a unique mechanism of action, which involves the formation of adducts with various biomolecules, such as proteins, DNA, and RNA. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also undergo oxidation and reduction reactions, leading to the formation of reactive oxygen species and free radicals. These reactive species can cause oxidative damage to biomolecules, leading to various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Biochemische Und Physiologische Effekte
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has various biochemical and physiological effects, which are dependent on its concentration and exposure time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can cause DNA damage, leading to mutations and chromosomal aberrations. It can also cause protein damage, leading to the formation of protein adducts and inhibition of enzyme activity. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can affect the metabolism of various organs, such as the liver and kidneys, leading to organ damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is its high solubility in water and organic solvents, which makes it easy to handle and use in various experiments. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also readily available and inexpensive, which makes it an ideal starting material for various experiments. However, 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several limitations, such as its potential toxicity and reactivity with various biomolecules, which can affect the accuracy and reliability of the results.
Zukünftige Richtungen
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has several future directions for scientific research. One of the future directions is the development of novel synthetic routes for the production of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol from renewable resources, such as lignocellulosic biomass and waste materials. Another future direction is the investigation of the potential health benefits of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol, such as its antioxidant and anti-inflammatory properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be used as a probe to study the mechanisms of oxidative stress and DNA damage in various diseases, such as cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol involves the reduction of furfural using hydrogen gas and a catalyst, such as Raney nickel or palladium on charcoal. The reaction takes place at high pressure and temperature, and the yield of 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol depends on the reaction conditions, such as the concentration of furfural, the amount of catalyst, and the reaction time. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol can also be produced by the acid-catalyzed hydration of furfuryl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol has been extensively studied for its various applications in scientific research. It is used as a solvent in the synthesis of various organic compounds, such as resins, adhesives, and coatings. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is also used as a starting material for the production of furan resins, which have excellent mechanical and thermal properties. 1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol is used as a flavoring agent in the food industry due to its unique odor and taste. It is also used as a preservative and antioxidant in food products.
Eigenschaften
CAS-Nummer |
19757-51-8 |
|---|---|
Produktname |
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2,3-dimethylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-6,9,11-12H,1H2,2-3H3 |
InChI-Schlüssel |
CDESINQQIIYVLV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(C1=CC=CO1)O)O |
Kanonische SMILES |
CC(=C)C(C)(C(C1=CC=CO1)O)O |
Synonyme |
1-(2-Furyl)-2,3-dimethyl-3-butene-1,2-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



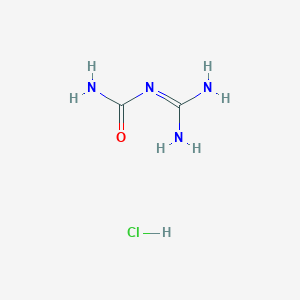
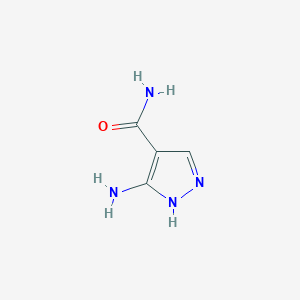
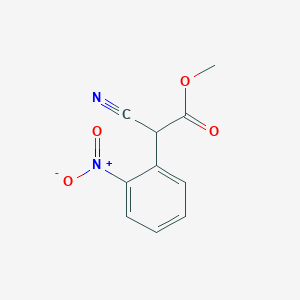
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
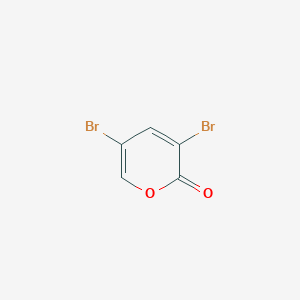
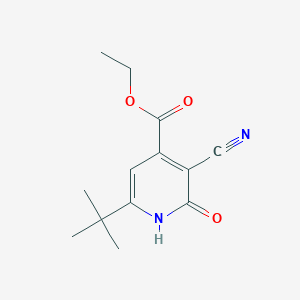
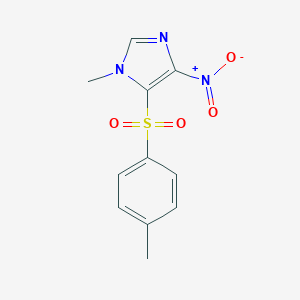
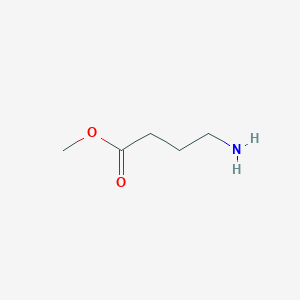
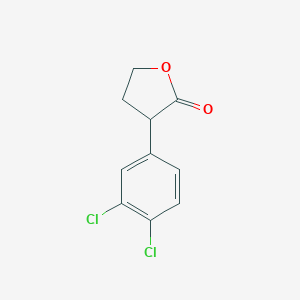
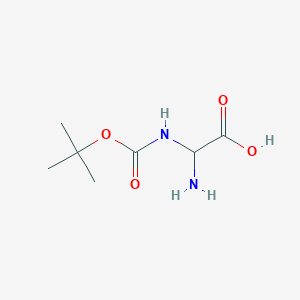
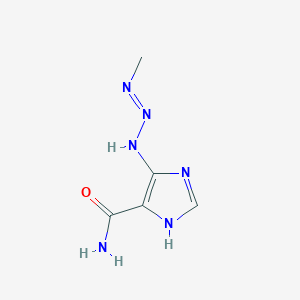
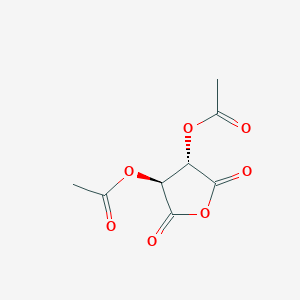
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
